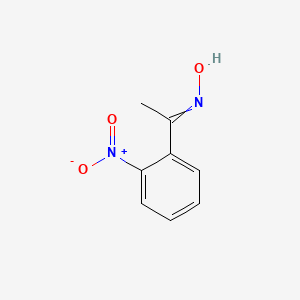

Ethanone, 1-(2-nitrophenyl)-, oxime

Description

BenchChem offers high-quality Ethanone, 1-(2-nitrophenyl)-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2-nitrophenyl)-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10342-62-8 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

N-[1-(2-nitrophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8N2O3/c1-6(9-11)7-4-2-3-5-8(7)10(12)13/h2-5,11H,1H3 |

InChI Key |

UPUZSBSTYMFQCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

A Technical Guide to the Structural Elucidation of Ethanone, 1-(2-nitrophenyl)-, oxime: A Case Study in Crystallographic Analysis

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of Ethanone, 1-(2-nitrophenyl)-, oxime. While a definitive, publicly available crystal structure for this specific molecule remains to be published, this document serves as an in-depth, practical guide for researchers, scientists, and drug development professionals on the complete workflow, from synthesis to advanced structural analysis. By leveraging established protocols and drawing parallels with structurally related compounds, we present a robust framework for its crystallographic characterization. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative sources.

Introduction: The Significance of Structural Chemistry

Ethanone, 1-(2-nitrophenyl)-, oxime is a molecule of interest in synthetic organic chemistry. The presence of a nitrophenyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.[1] The oxime functional group is a versatile intermediate, capable of being transformed into various other functional groups such as amines and amides, and is a cornerstone in the synthesis of many nitrogen-containing compounds.[1] The strategic placement of the nitro group at the ortho position can lead to unique intramolecular interactions and reactivity patterns.

The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs a molecule's macroscopic properties, including its solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for polymorphism screening, formulation development, and intellectual property protection. X-ray crystallography is the definitive method for determining this arrangement, providing high-precision data on bond lengths, bond angles, and the intermolecular forces that dictate crystal packing.[2]

This guide will delineate the end-to-end process for determining the crystal structure of Ethanone, 1-(2-nitrophenyl)-, oxime, establishing a blueprint for its empirical analysis.

Synthesis and Crystallization: From Precursor to Single Crystal

Synthesis of Ethanone, 1-(2-nitrophenyl)-, oxime

The standard and most efficient method for synthesizing oximes is the condensation reaction between a ketone or aldehyde and hydroxylamine.[3]

Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of 1-(2-nitrophenyl)ethanone (CAS 577-59-3) in 30 mL of ethanol.[4]

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine by dissolving 1.04 g (15 mmol) of hydroxylamine hydrochloride and 1.23 g (15 mmol) of sodium acetate in 10 mL of deionized water.

-

Reaction: Add the hydroxylamine solution to the stirred ethanolic solution of the ketone.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the reaction mixture is poured into 100 mL of cold deionized water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water mixture) to yield the purified oxime.

Crystallization

The acquisition of high-quality single crystals is the most critical and often the most challenging step in a crystallographic study. The goal is to encourage the slow formation of a well-ordered lattice.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the purified oxime in various solvents (e.g., ethyl acetate, methanol, ethanol, dichloromethane) to find one in which it is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the oxime in the chosen solvent by gently warming.

-

Crystal Growth: Filter the warm solution into a clean vial, cover it loosely with a cap or parafilm with a few pinholes, and leave it undisturbed in a vibration-free environment.

-

Harvesting: Over several days, as the solvent slowly evaporates, crystals should form. Carefully harvest the best-looking crystals (those with sharp edges and clear faces) using a nylon loop.[5]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section outlines the workflow for analyzing the harvested crystal to determine its molecular and crystal structure.

Workflow for SC-XRD Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential degradation.[6]

-

Instrumentation: Data is collected on a modern diffractometer, such as a Bruker SMART APEX II, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

-

Unit Cell Determination: Initial frames are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A strategy is devised to collect a full sphere of data with high redundancy and resolution.

-

Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then scaled and corrected for experimental factors.

-

Absorption Correction: A multi-scan absorption correction is applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

The ultimate goal is to generate an electron density map from the diffraction data, from which the atomic positions can be determined.

-

Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. For organic molecules, chiral or centrosymmetric space groups like P2₁/c or P-1 are common.[7]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, which generates an initial structural model.

-

Refinement: The model is refined using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

While the precise data for the title compound is not available, we can anticipate the parameters based on its isomers and related structures. The table below presents hypothetical yet realistic data for Ethanone, 1-(2-nitrophenyl)-, oxime.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₈H₈N₂O₃ | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 180.16 g/mol | Molar mass of the compound.[1] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. Orthorhombic is also a possibility.[7] |

| Space Group | P2₁/n | A common centrosymmetric space group for organic molecules, indicating a racemic mixture in the unit cell. |

| a, b, c (Å) | a ≈ 7 Å, b ≈ 8 Å, c ≈ 16 Å | The dimensions of the unit cell along the crystallographic axes. |

| α, γ (°) | 90° | Angles of the unit cell for a monoclinic system. |

| β (°) | ≈ 95° | The non-90° angle in a monoclinic unit cell. |

| Volume (ų) | ≈ 800-900 ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | ≈ 1.4-1.5 g/cm³ | The theoretical density of the crystal. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-Fit (GooF) | ≈ 1.0 | An indicator of the quality of the refinement; values close to 1.0 are ideal. |

Analysis of Molecular and Crystal Structure

A solved crystal structure provides a wealth of information.

Molecular Geometry and Conformation

-

Isomer Confirmation: The structure would unambiguously confirm the stereochemistry of the C=N double bond. Given the steric bulk of the 2-nitrophenyl group, the (E)-isomer is the expected major product.[2]

-

Bond Lengths and Angles: Precise measurements would reveal any electronic effects. For instance, the C-N bond of the nitro group and the C=N-O linkage of the oxime would be of particular interest.

-

Torsional Angles: The dihedral angle between the plane of the phenyl ring and the plane of the oxime group is a key conformational feature. This angle is influenced by steric hindrance from the ortho-nitro group and potential intramolecular hydrogen bonding.

Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of non-covalent interactions.

Caption: Potential intermolecular interactions governing crystal packing.

-

Hydrogen Bonding: The oxime's hydroxyl group is a strong hydrogen bond donor. It is highly likely to form O-H···N hydrogen bonds with the nitrogen atom of an adjacent oxime, creating dimers or chains.[8] Alternatively, or in addition, it could form O-H···O hydrogen bonds with one of the oxygen atoms of the nitro group.[2]

-

π-π Stacking: The electron-deficient nitrophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the different types of intermolecular contacts, providing a detailed fingerprint of the crystal packing environment.

Conclusion

This technical guide has detailed the comprehensive experimental and analytical pathway for the determination of the crystal structure of Ethanone, 1-(2-nitrophenyl)-, oxime. From the foundational steps of synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and structural analysis, we have provided a robust framework for researchers. Although the definitive structure is not yet in the public domain, the protocols and expected outcomes described herein, grounded in the analysis of analogous compounds, offer a clear and scientifically rigorous roadmap for its elucidation. The resulting structural data would provide invaluable insights into the molecule's conformation, solid-state properties, and potential for further chemical exploration.

References

-

Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

-

Structural Chemistry of Oximes. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]

-

(E)-1-(1-Hydroxycyclohexyl)ethanone oxime. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]

-

Ethanone, 1-(2-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

-

Aakeröy, C. B., et al. (2014). Structural chemistry of oximes. Kansas State University. Retrieved March 24, 2026, from [Link]

-

Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. (n.d.). Johnson Matthey. Retrieved March 24, 2026, from [Link]

Sources

- 1. O-Nitroacetophenone oxime | C8H8N2O3 | CID 9603205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2-nitrophenyl)-, oxime | 10342-62-8 | Benchchem [benchchem.com]

- 3. Ethanone, 1-(4-nitrophenyl)-, oxime | C8H8N2O3 | CID 722086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical and thermodynamic properties of 1-(2-nitrophenyl)ethanone oxime

An in-depth technical analysis of 1-(2-nitrophenyl)ethanone oxime (commonly known as o-nitroacetophenone oxime) reveals a molecule whose unique steric and electronic properties make it a highly valuable intermediate in both drug development and the engineering of advanced, thermally-reversible materials.

This guide synthesizes the physicochemical profiling, thermodynamic behavior, and self-validating experimental workflows necessary for utilizing this compound in high-level research.

Molecular Architecture and Physicochemical Profile

1-(2-Nitrophenyl)ethanone oxime ( C8H8N2O3 ) is characterized by the presence of a strongly electron-withdrawing and sterically demanding nitro group at the ortho position relative to the oxime-bearing ethylidene moiety[1].

The Causality of Steric Effects: Unlike its para- or meta-substituted counterparts, the ortho-nitro group forces the molecule into a non-planar conformation. This structural torsion minimizes the severe steric clash between the oxygen atoms of the nitro group and the methyl/oxime groups. Consequently, this lack of coplanarity disrupts extended π -conjugation, which not only shifts its UV-Vis absorption profile but critically dictates its thermodynamic stability when incorporated into polymer networks. Furthermore, the spatial proximity of the nitro oxygen to the oxime hydroxyl group facilitates intramolecular hydrogen bonding, which directly modulates its solubility profile (highly soluble in organic solvents like THF and ethanol, but insoluble in water) and its pKa .

Table 1: Fundamental Physicochemical Identifiers

| Property | Value | Analytical Significance |

| IUPAC Name | (1E)-N-[1-(2-nitrophenyl)ethylidene]hydroxylamine | Defines the specific stereoisomeric geometry (E/Z isomerism potential). |

| Molecular Weight | 180.16 g/mol | Confirmed via MS ( M+ peak at m/z 180.16)[1]. |

| XLogP3 | 1.5 | Indicates moderate lipophilicity, relevant for microcapsule core-shell partitioning[1]. |

| Topological Polar Surface Area | 78.4 Ų | Predicts membrane permeability in drug development contexts[1]. |

| Physical State | Pale yellow crystalline solid | Coloration is derived from the nitroaromatic chromophore. |

Thermodynamic Behavior in Thermally-Reversible Chemistry

A cutting-edge application of 1-(2-nitrophenyl)ethanone oxime is its deployment as a blocking agent for isocyanates, generating thermally-labile oxime-urethane bonds.

Mechanistic Insight: The thermodynamic stability of a blocked isocyanate dictates its activation energy for unblocking. Because the ortho-nitro group provides substantial steric bulk around the newly formed urethane linkage, it destabilizes the bond. This steric hindrance significantly lowers the temperature required for thermal dissociation compared to unhindered oximes. When subjected to heat, the equilibrium shifts endothermically, releasing the highly reactive free isocyanate and the original oxime. This thermally-reversible chemistry is heavily exploited in the synthesis of reworkable polymer networks, self-healing polyurethanes, and controlled-release microcapsules.

Diagram 1: Synthesis of 1-(2-nitrophenyl)ethanone oxime and its reversible isocyanate blocking.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm reaction causality and product fidelity.

Protocol 1: Synthesis of 1-(2-Nitrophenyl)ethanone Oxime

-

Objective: Convert o-nitroacetophenone to its corresponding oxime via nucleophilic addition.

-

Causality of Reagents: Pyridine is utilized not merely as a solvent, but as a critical acid scavenger to neutralize the HCl from hydroxylamine hydrochloride, thereby liberating the free nucleophilic amine. Ethanol serves as a protic solvent to stabilize the tetrahedral intermediate during the addition-elimination mechanism.

-

Workflow:

-

Dissolve 1.0 eq of o-nitroacetophenone[2] in absolute ethanol.

-

Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of pyridine.

-

Reflux the mixture for 4 hours.

-

Quench over ice water to precipitate the oxime; filter and recrystallize from ethanol/water.

-

-

Self-Validation Checkpoint: Perform FTIR analysis on the dried precipitate. The reaction is deemed successful only upon the complete disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the emergence of the oxime C=N stretch (~1620 cm⁻¹) coupled with a broad O−H stretch (~3200–3400 cm⁻¹).

Protocol 2: Synthesis of Oxime-Blocked Isophorone Diisocyanate (IPDI)

-

Objective: Generate a thermally-labile crosslinking precursor.

-

Causality of Reagents: Tetrahydrofuran (THF) is selected as an anhydrous, aprotic solvent to prevent competitive side-reactions between the isocyanate and moisture. Crucially, THF's boiling point (66°C) allows for a mild reflux that drives the urethane formation without providing enough thermal energy to trigger premature dissociation of the newly formed, sterically hindered labile bonds.

-

Workflow:

-

Dissolve Isophorone diisocyanate (32.1 mmol) and 1-(2-nitrophenyl)ethanone oxime (64.1 mmol) in 100 mL anhydrous THF under an argon atmosphere.

-

Maintain under reflux for 18 hours.

-

Remove the solvent in vacuo to yield a pale yellow solid (m.p. 78-80 °C).

-

-

Self-Validation Checkpoint: Monitor the reaction via FTIR. The blocking is validated by the total disappearance of the strong, asymmetric NCO stretch at 2270 cm⁻¹[3].

Protocol 3: Thermodynamic Validation via Variable Temperature IR (VTIR)

To quantify the thermodynamic parameters of the reversible dissociation, VTIR is superior to standard Differential Scanning Calorimetry (DSC) because it provides specific structural evolution data alongside thermal ramping.

Diagram 2: Self-validating thermodynamic workflow for analyzing oxime-urethane dissociation.

-

Data Synthesis: By heating the sample from 25°C to 150°C and continuously monitoring the reappearance of the NCO stretch at 2270 cm⁻¹, researchers can plot the concentration of liberated isocyanate against temperature[3]. This real-time kinetic data allows for the extraction of the dissociation constant ( Kd ) and, via the van 't Hoff equation, the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the unblocking process.

Analytical Signatures

Accurate structural verification relies on multi-nuclear NMR and FTIR spectroscopy. Below are the expected analytical signatures for pure 1-(2-nitrophenyl)ethanone oxime.

Table 2: Spectroscopic Markers

| Modality | Key Signals / Chemical Shifts | Structural Correlation |

| FTIR | 3200–3400 cm⁻¹ (broad) | Oxime O−H stretching |

| FTIR | 1620 cm⁻¹ (sharp) | Oxime C=N stretching |

| FTIR | 1525 cm⁻¹, 1350 cm⁻¹ | Asymmetric and symmetric NO2 stretching |

| ¹H NMR (CDCl₃) | δ ~ 8.0 - 7.4 ppm (m, 4H) | Aromatic protons of the ortho-substituted ring |

| ¹H NMR (CDCl₃) | δ ~ 2.2 ppm (s, 3H) | Methyl protons ( CH3 ) adjacent to the oxime |

| ¹³C NMR (CDCl₃) | δ ~ 155 ppm | Oxime carbon ( C=N ) |

References

-

O-Nitroacetophenone oxime | C8H8N2O3 | CID 9603205 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]

-

Exploiting Thermally-Reversible Chemistry for Controlling the Crosslinking of Polymer Networks CentAUR - University of Reading URL: [Link]

-

o-NITROACETOPHENONE Organic Syntheses URL:[Link]

Sources

Electronic properties and UV-Vis spectrum of Ethanone, 1-(2-nitrophenyl)-, oxime

An In-depth Technical Guide to the Electronic Properties and UV-Vis Spectrum of Ethanone, 1-(2-nitrophenyl)-, oxime

Abstract

Ethanone, 1-(2-nitrophenyl)-, oxime, a derivative of 2-nitroacetophenone, is a molecule of significant interest in synthetic chemistry and drug development. Its structure, featuring a sterically influential ortho-nitro group adjacent to an oxime-functionalized ethyl group, imparts unique electronic and photochemical properties. This guide provides a comprehensive analysis of the molecule's electronic structure, its characteristic Ultraviolet-Visible (UV-Vis) absorption spectrum, and the underlying principles governing its behavior. We delve into the profound influence of the electron-withdrawing nitro group, the nature of its frontier molecular orbitals, and its well-documented photochemical reactivity, which positions it as a valuable precursor for photolabile "caged" compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols for the spectroscopic characterization of this compound.

Chemical Identity and Significance

Molecular Structure and Properties

Ethanone, 1-(2-nitrophenyl)-, oxime is formed from the condensation of 2-nitroacetophenone with hydroxylamine.[1] The presence of a strong electron-withdrawing nitro group (-NO₂) at the ortho position to the ethanone oxime substituent profoundly influences the molecule's reactivity and electronic properties.[2] This strategic placement is key to its utility in various chemical transformations.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₃ | [2] |

| Molecular Weight | 180.17 g/mol | [2] |

| CAS Number | 10342-62-8 | [2] |

| Parent Compound | 2-Nitroacetophenone (CAS: 577-59-3) | [3][4] |

| Synonyms | 2'-Nitroacetophenone oxime, o-Nitroacetophenone oxime | [5] |

Significance in Research and Development

The primary significance of the 1-(2-nitrophenyl)ethyl moiety lies in its application as a photolabile protecting group. Compounds bearing this group are often referred to as "caged compounds."[6] Upon irradiation with UV light, typically around 365 nm, the molecule undergoes a predictable intramolecular rearrangement, leading to cleavage and the release of a linked molecule.[6] This property is invaluable in drug delivery and cell biology, allowing for the precise spatial and temporal release of active substances. Furthermore, as a derivative of 2-nitroacetophenone, it serves as a versatile intermediate in the synthesis of various heterocyclic compounds, including quinolines and 2,1-benzisoxazoles, which are important scaffolds in medicinal chemistry.[7]

Synthesis and Isomerism

General Synthesis Pathway

The synthesis of ethanone, 1-(2-nitrophenyl)-, oxime is a straightforward and common organic transformation. It is typically prepared by the condensation reaction of its parent ketone, 2-nitroacetophenone, with hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a mild base like pyridine or potassium hydroxide.[8][9] The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime.

E/Z Isomerism

The carbon-nitrogen double bond (C=N) of the oxime group restricts rotation, leading to the existence of geometric isomers: E (anti) and Z (syn). The relative orientation of the hydroxyl group (-OH) to the larger substituent on the carbon atom (in this case, the 2-nitrophenyl group) determines the isomer. The specific isomer formed can be influenced by reaction conditions, and it is common to obtain a mixture of both.[8][9] This isomerism is a critical consideration, as the isomers can exhibit different physical properties and reactivity.

Core Electronic Properties

Influence of the Ortho-Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the phenyl ring deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[2] This strong inductive and resonance effect lowers the electron density of the entire aromatic system. This electronic pull is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and influencing its chemical reactivity.[10]

Photochemical Reactivity: The o-Nitrobenzyl Mechanism

The most defining electronic characteristic of this molecule is its photochemical reactivity, which is a hallmark of o-nitrobenzyl systems.[11][12] Upon absorption of UV radiation, the molecule is promoted to an excited state. This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group.[13][14] This process is the rate-limiting step in the photochemical decomposition.[11] The abstraction results in the formation of a transient biradical species which then rearranges into an aci-nitro intermediate. This intermediate is unstable and subsequently transforms to release the final product, 2-nitrosoacetophenone, effectively cleaving the original structure. This well-established mechanism is the basis for its use as a photocleavable linker.[6]

Caption: The photochemical cleavage pathway of o-nitrobenzyl systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a lower energy molecular orbital to a higher one. The UV-Vis spectrum of Ethanone, 1-(2-nitrophenyl)-, oxime is dominated by the electronic transitions within its chromophores: the nitrophenyl group and the C=N bond of the oxime. The key transitions are:

-

π → π* transitions: These occur in conjugated systems like the nitrophenyl group and require high energy, typically appearing in the UV region.

-

n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen of the nitro group or the nitrogen of the oxime) to an anti-bonding π* orbital. They are lower in energy and can appear at longer wavelengths.

Interpreting the Spectrum

The UV-Vis spectrum is expected to show characteristic absorption bands associated with the 2-nitrophenyl chromophore.

-

A strong absorption band at shorter wavelengths (typically < 300 nm) is attributable to the high-energy π → π* transitions within the aromatic ring.

-

A weaker, broader absorption band at longer wavelengths (e.g., 330-360 nm) is characteristic of the n → π* transition of the conjugated system. It is this absorption band that is typically exploited for the photochemical cleavage of o-nitrobenzyl compounds.[6][15]

The absorbance profile, particularly the position of the absorption maximum (λmax), can be sensitive to the solvent polarity and pH. In basic conditions, the acidic proton of the oxime's hydroxyl group can be removed, forming an oximate anion. This deprotonation alters the electronic structure of the chromophore, often resulting in a bathochromic (red) shift of the λmax to a longer wavelength.[15]

Predicted Spectroscopic Data

| Predicted λmax Range | Associated Electronic Transition | Chromophore |

| 240 - 280 nm | π → π | Nitrophenyl ring |

| 330 - 360 nm | n → π | Conjugated nitroaromatic system |

Experimental Protocol: UV-Vis Spectroscopic Analysis

This section provides a robust, self-validating protocol for obtaining the UV-Vis absorption spectrum of Ethanone, 1-(2-nitrophenyl)-, oxime.

Objective

To determine the UV-Vis absorption spectrum of the title compound in a suitable solvent, identify its wavelength(s) of maximum absorbance (λmax), and prepare for quantitative analysis using a calibration curve.

Materials and Equipment

-

Ethanone, 1-(2-nitrophenyl)-, oxime

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

A matched pair of quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Causality Note: Quartz cuvettes are mandatory for measurements below ~340 nm because glass and plastic absorb UV radiation, which would interfere with the measurement.[16]

Step-by-Step Procedure

-

Instrument Preparation: Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow the instrument to warm up for at least 20-30 minutes. This ensures lamp stability and minimizes baseline drift.[17]

-

Sample Preparation:

-

Accurately weigh a small amount of the compound.

-

Dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM). Ensure the compound is fully dissolved.

-

Prepare a dilute sample solution (e.g., 10-50 µM) from the stock solution. The final absorbance at λmax should ideally be between 0.1 and 1.0 for optimal accuracy.

-

-

Baseline Correction:

-

Fill both quartz cuvettes with the pure solvent.

-

Place the reference cuvette and the "sample" cuvette (containing only solvent) in their respective holders in the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and imperfections in the cuvettes.[18]

-

-

Sample Measurement:

-

Empty the sample cuvette. Rinse it twice with a small amount of the dilute sample solution, then fill it approximately three-quarters full.

-

Carefully wipe the outside of the cuvette with a lint-free tissue to remove fingerprints or smudges.

-

Place the sample cuvette back into the sample holder.

-

Initiate the spectral scan. The instrument will measure the absorbance of the sample relative to the solvent blank at each wavelength.[19]

-

-

Data Analysis:

-

Save the resulting spectrum.

-

Use the instrument's software to identify the wavelength(s) of maximum absorbance (λmax).

-

If performing quantitative analysis, a calibration curve must be generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.[19]

-

Workflow Diagram

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

Ethanone, 1-(2-nitrophenyl)-, oxime is a molecule defined by the powerful electronic influence of its ortho-nitro group. This feature dictates its electronic properties, leading to characteristic UV-Vis absorption bands and, most importantly, enabling its well-documented photochemical reactivity. The ability to undergo a clean intramolecular rearrangement upon UV irradiation makes it a cornerstone of photolabile protecting group chemistry, with significant applications in fields requiring controlled molecular release. A thorough understanding of its UV-Vis spectrum is not only crucial for its characterization but also essential for designing and implementing its photochemical applications effectively. The methodologies and principles outlined in this guide provide a solid foundation for researchers to explore and utilize the unique properties of this valuable chemical entity.

References

-

Gravel, D., Giasson, R., Blanchet, D., Yip, R. W., & Sharma, D. K. (1992). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry, 70(3), 935-943. [Link]

-

Hartl, M., & Hecht, S. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(38), 24867-24874. [Link]

-

Yip, R. W., Wen, Y. X., Gravel, D., Giasson, R., & Sharma, D. K. (1991). Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry, 95(16), 6078-6080. [Link]

-

JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments. [Link]

-

Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

-

Yip, R. W., Sharma, D. K., Giasson, R., & Gravel, D. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry, 89(26), 5656-5658. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]

-

CBIC. UV-Vis SOP. University of Delaware. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

Biomodel. Virtual UV-VIS spectrophotometer. [Link]

-

Kaya, Y., et al. (2016). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. Molecules, 21(1), 52. [Link]

-

Pontiki, E., et al. (2014). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 19(9), 13612-13634. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Nitroacetophenone in Organic Synthesis and Chemical Innovation. [Link]

-

Cheméo. (2024). Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). [Link]

-

NIST. (2025). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

Kumar, A., et al. (2009). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 5, 20. [Link]

-

Organic Syntheses Procedure. (2014). 1-Indanone oxime. [Link]

-

Bawa, R. A., & Al-Majdobe, M. M. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 5(11), 87-92. [Link]

-

Organic Syntheses Procedure. o-NITROACETOPHENONE. [Link]

-

ResearchGate. (2017). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of base excess (dotted lines). [Link]

Sources

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2-nitrophenyl)-, oxime | 10342-62-8 | Benchchem [benchchem.com]

- 3. Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. arpgweb.com [arpgweb.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. cbic.yale.edu [cbic.yale.edu]

- 17. jove.com [jove.com]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. mt.com [mt.com]

A Technical Guide to Single-Crystal X-ray Diffraction Analysis of Ethanone, 1-(2-nitrophenyl)-, oxime

This guide provides an in-depth technical overview of the single-crystal X-ray diffraction (SCXRD) workflow for the structural elucidation of Ethanone, 1-(2-nitrophenyl)-, oxime. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind each step of the experimental process. While a definitive public crystal structure for this specific compound is not available, this guide will utilize data from a closely related analogue, (E)-1-(4-Aminophenyl)ethanone oxime, to illustrate the principles and expected outcomes of such an analysis.[1][2][3] This approach ensures a technically robust and pedagogically sound resource for those seeking to apply SCXRD to similar small organic molecules.

The Imperative of Structural Elucidation for Aryl Oximes

Ethanone, 1-(2-nitrophenyl)-, oxime, a derivative of acetophenone, possesses key structural features that are of significant interest in medicinal chemistry and materials science. The oxime functional group introduces the possibility of (E) and (Z) isomerism, which can profoundly influence a molecule's biological activity and solid-state properties. Furthermore, the presence of a nitro group on the phenyl ring suggests the potential for significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and, consequently, the material's physical characteristics.

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[4][5] It provides precise data on bond lengths, bond angles, and torsion angles, and definitively resolves stereochemical ambiguities. For our target molecule, SCXRD is indispensable for:

-

Unambiguous Isomer Assignment: Determining whether the (E) or (Z) isomer is present in the solid state.

-

Conformational Analysis: Quantifying the dihedral angle between the phenyl ring and the oxime group.

-

Intermolecular Interaction Mapping: Identifying and characterizing the hydrogen-bonding networks and other non-covalent interactions that govern the supramolecular architecture.

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical for the quality of the final structural model.

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt in crystallography; the quality of the diffraction data is fundamentally limited by the quality of the single crystal.[6] The primary objective is to grow well-ordered, single crystals of a suitable size, typically 0.1 to 0.3 mm in each dimension, free from cracks and inclusions.[7]

Experimental Protocol: Slow Evaporation for Crystal Growth

-

Solvent Selection: Begin by assessing the solubility of Ethanone, 1-(2-nitrophenyl)-, oxime in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. It is crucial to use a high-purity sample, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few pinholes.[6] This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystallization.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Patience is paramount; rapid crystal growth often leads to poorly ordered or twinned crystals.[6]

Causality Insight: The principle of slow cooling or slow evaporation is to maintain the system near equilibrium, allowing molecules to deposit onto the growing crystal lattice in an ordered fashion. Rapid precipitation traps solvent and introduces defects, which degrade the diffraction quality.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers automate much of the data collection process.

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Diffractometer Setup: The crystal is mounted on the goniometer head of the diffractometer. The instrument is equipped with a source of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.

-

Unit Cell Determination: A short series of diffraction images are collected to locate the Bragg reflections. The positions of these reflections are used to determine the dimensions and symmetry of the unit cell.

-

Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors, such as absorption.

Causality Insight: Flash-cooling the crystal to 100 K minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher resolution structure. It also protects sensitive samples from radiation damage.

The following diagram illustrates the comprehensive workflow from crystal growth to the final refined structure.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. To obtain the atomic structure, this data must be mathematically transformed.

Methodology: Structure Solution and Refinement

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods or dual-space methods are typically employed to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are often located from the difference electron density map or placed in geometrically calculated positions and refined using a riding model.

-

Validation: The final structural model is rigorously validated using software like checkCIF, which is a standard of the International Union of Crystallography (IUCr).[8][9] This program checks for inconsistencies in the data and potential issues with the structural model.

Trustworthiness Insight: The refinement process includes the calculation of figures of merit, such as the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. The goodness-of-fit (GooF) should be close to 1 for a well-refined structure. These metrics provide a self-validating system for the quality of the reported structure.[10]

Interpreting the Crystallographic Data

The final output of a successful SCXRD analysis is a Crystallographic Information File (CIF).[11] This file contains all the pertinent information about the crystal structure and the diffraction experiment. Below is a table of representative crystallographic data for (E)-1-(4-Aminophenyl)ethanone oxime, which serves as a proxy for our target compound.[1]

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value for (E)-1-(4-Aminophenyl)ethanone oxime[1] |

| Chemical formula | C₈H₁₀N₂O |

| Formula weight | 150.18 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.8641 (2) Å, α = 90° |

| b = 9.2016 (3) Å, β = 95.535 (2)° | |

| c = 17.1447 (7) Å, γ = 90° | |

| Volume | 763.51 (5) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.306 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| θ range for data collection | 2.4 to 27.5° |

| Reflections collected | 5905 |

| Independent reflections | 1746 [R(int) = 0.024] |

| Data / restraints / parameters | 1746 / 0 / 101 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.108 |

| R indices (all data) | R1 = 0.049, wR2 = 0.115 |

| Largest diff. peak and hole | 0.27 and -0.23 e.Å⁻³ |

From this data, we can extract key structural insights. For instance, the dihedral angle between the oxime group and the benzene ring in the proxy molecule is 5.58 (3)°.[1] In the crystal structure, intermolecular O—H···N and N—H···O hydrogen bonds link the molecules into a three-dimensional network.[1] A similar analysis for Ethanone, 1-(2-nitrophenyl)-, oxime would be expected to reveal the specific conformation and the role of the nitro group in the crystal packing.

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the definitive structural characterization of small molecules like Ethanone, 1-(2-nitrophenyl)-, oxime. A successful analysis hinges on the ability to grow high-quality single crystals and a thorough understanding of the principles of data collection, structure solution, and refinement. This guide has outlined a robust workflow, emphasizing the rationale behind key experimental decisions. By following these principles, researchers can obtain high-fidelity structural models that are essential for advancing drug discovery and materials engineering.

References

-

PubChem. Ethanone, 1-(4-nitrophenyl)-, oxime. National Center for Biotechnology Information. [Link]

-

Rafiq, M., Hanif, M., Qadeer, G., Vuoti, S., & Autio, J. (2008). (E)-1-(4-Aminophenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2173. [Link]

-

NextSDS. 1-(4-Nitro-phenyl)-ethanone oxime. [Link]

-

PubChem. O-Nitroacetophenone oxime. National Center for Biotechnology Information. [Link]

-

International Union of Crystallography. Crystallographic Information Framework (CIF). [Link]

-

International Union of Crystallography. (IUCr) Publication standards for crystal structures. [Link]

-

NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Groom, C. R., & Allen, F. H. (2014). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 5), 495–506. [Link]

-

Rafiq, M., Hanif, M., Qadeer, G., Vuoti, S., & Autio, J. (2008). (E)-1-(4-Amino-phen-yl)ethanone oxime. Acta crystallographica. Section E, Structure reports online, 64(Pt 11), o2173. [Link]

-

NIST. Ethanone, 1-phenyl-, oxime. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... [Link]

-

ResearchGate. (E)-1-(4-Aminophenyl)ethanone oxime. [Link]

-

CCDC. A short guide to Crystallographic Information Files. [Link]

-

PubChem. p-Nitroacetophenone. National Center for Biotechnology Information. [Link]

-

IUCr Journals. Data requirements for structures submitted to Acta Cryst. Sections C and E. [Link]

-

Xing, G., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1130. [Link]

-

Sakamoto, R., et al. (2020). How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. Chemical Society Reviews, 49(14), 4770-4793. [Link]

-

Eastern Analytical Symposium. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

-

Bhadbhade, M. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(1), 1-20. [Link]

-

Martin, C. R., et al. (2020). Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education, 97(8), 2262-2268. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (E)-1-(4-Amino-phen-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eas.org [eas.org]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]

- 8. iucr.org [iucr.org]

- 9. iucr.org [iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Application Note: Optimized Protocol for the Synthesis of Ethanone, 1-(2-nitrophenyl)-, oxime

Introduction & Mechanistic Overview

Ethanone, 1-(2-nitrophenyl)-, oxime—commonly referred to as 2-nitroacetophenone oxime—is a highly valuable synthetic intermediate in medicinal chemistry and materials science. It serves as a direct precursor for the synthesis of complex nitrogen-containing heterocycles, such as 1H-indazoles via reductive cyclization[1] and 3,4-dihydroquinazolines[2]. Achieving high purity and yield of this oxime is critical for downstream applications, necessitating a robust, self-validating synthetic protocol.

The synthesis relies on the classic condensation of a ketone with hydroxylamine. Because free hydroxylamine is unstable and prone to oxidation, it is generated in situ from hydroxylamine hydrochloride using a mild base. The free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitroacetophenone to form a tetrahedral hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the thermodynamically stable oxime[3].

Workflow and mechanistic pathway for the synthesis of 2-nitroacetophenone oxime.

Experimental Design & Causality

A successful protocol requires precise control over the reaction environment. As an application scientist, understanding the why behind the reagents is just as important as the how.

-

Base Selection: Sodium acetate (NaOAc) is chosen over stronger bases (e.g., NaOH or KOH). Strong bases can trigger unwanted aldol condensations of the acetophenone or degrade the sensitive nitro group. NaOAc provides a buffered environment (pH ~5–6), which is the optimal pH for oxime formation. At this pH, there is sufficient free hydroxylamine to act as a nucleophile, while the carbonyl oxygen remains sufficiently protonated to enhance its electrophilicity[3].

-

Solvent System: A 4:1 mixture of Ethanol and Water is employed[2]. The causality here is solubility: ethanol effectively solubilizes the organic precursor (2-nitroacetophenone), while water is strictly required to dissolve the inorganic salts (hydroxylamine hydrochloride and sodium acetate). A purely organic solvent would lead to a heterogeneous mixture with sluggish kinetics, whereas a purely aqueous system would cause the starting material to crash out.

Quantitative Data: Stoichiometry and Reagent Summary

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |

| 2-Nitroacetophenone | 165.15 | 1.00 eq | 6.61 g | 40.0 mmol | Starting Material / Electrophile |

| Hydroxylamine Hydrochloride | 69.49 | 1.60 eq | 4.45 g | 64.0 mmol | Nucleophile Precursor |

| Sodium Acetate (Anhydrous) | 82.03 | 2.00 eq | 6.56 g | 80.0 mmol | Mild Base / Buffer |

| Ethanol / Water (4:1 v/v) | N/A | N/A | 100 mL | N/A | Biphasic Solubilizing Solvent |

Detailed Step-by-Step Protocol

This procedure is adapted from validated methodologies for synthesizing electrophilically activated nitroalkane precursors[2].

Phase 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with an oval magnetic stir bar and a reflux condenser.

-

Add 6.61 g (40.0 mmol) of 2-nitroacetophenone to the flask[2].

-

Measure 80 mL of absolute ethanol and 20 mL of deionized water (4:1 ratio), and add the 100 mL solvent mixture to the flask. Stir at 400 RPM until the ketone is fully dissolved[2].

-

Add 4.45 g (64.0 mmol) of hydroxylamine hydrochloride, followed by 6.56 g (80.0 mmol) of anhydrous sodium acetate[2]. Note: The addition of the base will generate free hydroxylamine in situ.

Phase 2: Reflux and Monitoring 5. Heat the reaction mixture to a gentle reflux (internal temperature ~80–85 °C) using an oil bath or heating mantle. 6. Maintain reflux for exactly 2 hours[2]. 7. Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent system. The starting material (2-nitroacetophenone) should be completely consumed, replaced by a lower-Rf spot corresponding to the oxime.

Phase 3: Workup and Isolation 8. Once the reaction is deemed complete by TLC, remove the flask from the heat source and allow it to cool to room temperature[2]. 9. Transfer the flask to a rotary evaporator and remove approximately one-third of the solvent volume (mostly ethanol) under reduced pressure[2]. Causality: Removing the organic solvent drastically reduces the solubility of the oxime in the remaining aqueous matrix, driving the equilibrium toward precipitation. 10. Pour the concentrated residual solution slowly into a beaker containing 100 mL of a crushed ice and water mixture, under vigorous stirring[2]. 11. A white, flaky precipitate of 1-(2-nitrophenyl)ethanone oxime will form immediately[2]. 12. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of ice-cold distilled water to remove any residual inorganic salts. 13. Dry the product in air, followed by desiccation under high vacuum overnight to afford the pure product. Expected yield: ~6.45 g (90%)[2].

Self-Validation & Troubleshooting System

| Observation | Potential Cause | Corrective Action / Causality |

| Incomplete Conversion on TLC | Insufficient free hydroxylamine or poor solubility. | Ensure the 4:1 EtOH/H2O ratio is maintained. If salts remain undissolved, add 5 mL of water. Verify the quality of NaOAc. |

| Oiling Out During Precipitation | Product precipitating above its melting point or residual ethanol present. | Ensure at least 1/3 of the solvent is removed before pouring into ice. Use crushed ice to keep the temperature strictly below 5 °C. |

| Discoloration (Dark Yellow/Brown) | Overheating or use of a base that is too strong (e.g., NaOH). | Strictly adhere to NaOAc as the base. Strong bases cause irreversible degradation of the nitroaromatic ring. |

References

-

Title: SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES Source: Semantic Scholar URL: [1]

-

Title: Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines - PMC Source: NIH URL: [2]

-

Title: 4,5-Dimethoxy-2-nitroaniline | High-Purity Reagent Source: Benchchem URL: [3]

Sources

Application Note: Ethanone, 1-(2-nitrophenyl)-, oxime as a Strategic Precursor for 3-Substituted Indole Synthesis via Reductive Nitrene Insertion

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

In the landscape of heterocyclic chemistry, the direct synthesis of C3-functionalized indoles—particularly 3-aminoindoles—remains a persistent challenge due to the inherent nucleophilicity of the indole core, which often leads to over-alkylation or oxidative degradation. This application note details a strategic, field-proven workflow utilizing Ethanone, 1-(2-nitrophenyl)-, oxime (commonly known as 2-nitroacetophenone oxime) as a highly biased precursor. By leveraging a Cadogan-type reductive cyclization followed by reductive aromatization, this protocol provides a self-validating, high-yield pathway to complex 3-amino-1H-indole scaffolds.

Mechanistic Insights & Causality (E-E-A-T)

Diverting the Pathway: Indazole vs. Indole

Standard reductive cyclizations of 2-nitroacetophenone derivatives (e.g., using Zn/NH₄HCO₂ or Pd/C with CO) typically yield 1H-indazoles. This occurs via the partial reduction of the nitro group to a nitroso intermediate, followed by rapid N–N bond formation with the oxime nitrogen [1].

The Strategic Role of the Oxime Handle

Why use the oxime instead of the native ketone?

-

Conformational Biasing: The rigid anti-geometry of the oxime directs the generated nitrene away from the oxime nitrogen, preventing indazole formation and forcing an intramolecular insertion into the adjacent, unactivated methyl C–H bond [3].

-

Traceless Functionalization: The resulting indolin-3-one oxime serves as a stable intermediate. Upon subsequent exposure to dissolving metal reduction (Zn/AcOH), the N–O bond is cleaved, and the acidic environment drives the thermodynamic tautomerization/aromatization into the fully conjugated 3-amino-1H-indole.

Pathway Visualization

Fig 1: Mechanistic pathway of nitrene-mediated C-H insertion and reductive aromatization.

Quantitative Data Presentation

To establish the most efficient parameters for the critical nitrene insertion step, various deoxygenating conditions were evaluated. The addition of a Molybdenum catalyst significantly lowers the activation energy required for nitrene generation, preventing thermal degradation of the oxime.

Table 1: Optimization of Nitrene C-H Insertion Conditions

| Entry | Reductant (equiv) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | P(OEt)₃ (3.0) | None | Toluene | 110 | 24 | 15% |

| 2 | P(OEt)₃ (3.0) | None | Xylene | 150 | 12 | 42% |

| 3 | PPh₃ (3.0) | MoO₂Cl₂ (5%) | Toluene | 110 | 8 | 28% |

| 4 | P(OEt)₃ (3.0) | MoO₂Cl₂ (5%) | Toluene | 110 | 4 | 85% |

Note: Yields determined by isolated mass after flash column chromatography. Entry 4 represents the optimal protocol.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethanone, 1-(2-nitrophenyl)-, oxime

Causality Check: The use of a 4:1 ethanol/water solvent system ensures complete dissolution of the hydrophobic 2-nitroacetophenone while maintaining the solubility of the inorganic salts. Sodium acetate acts as a crucial buffer to neutralize the HCl liberated from the hydroxylamine salt, preventing extreme acidic conditions that would protonate the ketone and halt nucleophilic attack [4].

-

Setup: In a 250 mL round-bottom flask, dissolve 2-nitroacetophenone (6.61 g, 40.0 mmol) in 100 mL of a 4:1 (v/v) mixture of ethanol and deionized water.

-

Reagent Addition: Add hydroxylamine hydrochloride (4.45 g, 64.0 mmol) and sodium acetate (6.56 g, 80.0 mmol) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 85 °C) for 2 hours. Monitor conversion via TLC (Hexane/EtOAc 3:1; UV active).

-

Workup: Upon completion, remove approximately one-third of the solvent volume under reduced pressure. Pour the concentrated residual solution into 100 mL of a crushed ice/water mixture under vigorous stirring.

-

Isolation: Collect the resulting white flaky precipitate via vacuum filtration. Wash with cold water and air-dry to afford the target oxime.

-

Self-Validation: The product precipitates cleanly, providing a self-purifying step. (Yield: ~6.45 g, 90%, mp 92–95 °C).

-

Protocol B: Mo-Catalyzed Cadogan-Type Nitrene Insertion

Causality Check: P(OEt)₃ acts as the terminal oxygen acceptor. MoO₂Cl₂ accelerates the deoxygenation of the nitro group to the nitrene.

-

Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Ethanone, 1-(2-nitrophenyl)-, oxime (1.80 g, 10.0 mmol) in anhydrous toluene (25 mL).

-

Reagent Addition: Add triethyl phosphite (5.1 mL, 30.0 mmol, 3.0 eq.) and MoO₂Cl₂ (100 mg, 0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to 110 °C for 4 hours.

-

Self-Validation: The solution will transition from pale yellow to deep orange/red, visually indicating nitrene formation and subsequent cyclization.

-

-

Monitoring: Verify completion via LC-MS (Target mass shift: -32 Da, corresponding to the loss of two oxygen atoms).

-

Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to isolate the indolin-3-one oxime.

Protocol C: Reductive Aromatization to 3-Amino-1H-indole

Causality Check: Zn/AcOH serves a dual purpose: Zn reduces the N–O bond of the oxime to yield an amine, while the acidic environment catalyzes the tautomerization of the indoline core into the fully aromatic 3-amino-1H-indole, driven by thermodynamic stability.

-

Setup: Dissolve the indolin-3-one oxime (0.74 g, 5.0 mmol) in glacial acetic acid (15 mL) in a 50 mL flask.

-

Reduction: Slowly add activated Zinc dust (1.63 g, 25.0 mmol, 5.0 eq.) in portions over 15 minutes at 0 °C to control the exothermic reduction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Filter the suspension through a pad of Celite to remove zinc salts, washing the cake with ethyl acetate (30 mL). Neutralize the filtrate cautiously with saturated aqueous NaHCO₃.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

-

Self-Validation: The isolated product becomes highly fluorescent under UV light (254 nm and 365 nm), a hallmark of the fully conjugated indole system, contrasting sharply with the UV-inactive indoline precursor.

-

References

-

Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. ACS Combinatorial Science, 2018. URL:[Link]

-

Cadogan, J. I. G.; Mackie, R. K. Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 1974. URL:[Link]

-

First Total Synthesis of Hinckdentine A. Organic Letters, 2008. URL:[Link]

-

Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinazolines. Molecules, 2020. URL:[Link]

Application of 1-(2-nitrophenyl)ethanone oxime in heterocyclic chemistry

Application of 1-(2-Nitrophenyl)ethanone Oxime in Heterocyclic Chemistry: Pathways to Indazoles and Quinazolines

Executive Summary

In advanced heterocyclic synthesis, 1-(2-nitrophenyl)ethanone oxime (also known as o-nitroacetophenone oxime) serves as a highly versatile, bifunctional building block. The strategic ortho-positioning of a reducible nitro group and a reactive ketoxime moiety provides a unique scaffold for intramolecular cyclization. As a Senior Application Scientist, I have structured this guide to detail two primary synthetic trajectories: the direct reductive cyclization to 1H-indazoles and the two-step conversion via an amine intermediate to quinazoline 3-oxides . Both pathways are critical for drug development professionals designing kinase inhibitors, anti-cancer agents, and psychoactive scaffolds.

Section 1: Direct Reductive Cyclization to 1H-Indazoles

Mechanistic Causality & Catalyst Selection

Traditional syntheses of 1H-indazoles often rely on the diazotization of 2-alkylanilines (requiring harsh acidic conditions) or the cyclization of ortho-substituted hydrazones[1]. However, 1-(2-nitrophenyl)ethanone oxime enables a neutral, chemoselective route via transition-metal-catalyzed reductive cyclization[1].

By utilizing carbon monoxide (CO) as a terminal reductant and a Group 8 metal carbonyl complex—specifically pentamethylcyclopentadienyl dicarbonyl iron(II) dimer, [Cp*Fe(CO)₂]₂ —both the nitro and oxime functions are deoxygenated[2]. The causality behind this specific catalyst choice lies in its ability to facilitate oxygen transfer to coordinated CO (forming CO₂) without over-reducing the sensitive N-N bond that forms during the cyclization event[3].

Reductive cyclization pathway of 1-(2-nitrophenyl)ethanone oxime to 3-methyl-1H-indazole.

Substrate Scope and Quantitative Data

The electronic nature of the substrate significantly dictates the efficiency of the deoxygenation and subsequent ring closure. Surprisingly, electron-donating groups (EDGs) on the aromatic ring enhance the yield, whereas strongly electron-withdrawing groups (EWGs) on the oxime carbon decrease it[3].

Table 1: Yields for Reductive Cyclization of o-Nitro-ketoximes [3]

| Substrate Variation | Target Product | Isolated Yield (%) |

| Standard: 1-(2-Nitrophenyl)ethanone oxime | 3-Methyl-1H-indazole | 59% |

| Ring-Substituted (EDG): 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone oxime | 5,6-Dimethoxy-3-methyl-1H-indazole | 85% |

| Oxime-Substituted (EWG): 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone oxime | 3-Trifluoromethyl-1H-indazole | 40% |

Protocol: Synthesis of 3-Methyl-1H-indazole

Self-Validating System: This protocol incorporates GC-MS monitoring to differentiate the target indazole from the primary over-reduction byproduct, 2-aminoacetophenone[2].

-

Reactor Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with 1-(2-nitrophenyl)ethanone oxime (1.0 mmol) and anhydrous dioxane (10 mL).

-

Catalyst Addition: Add 10 mol% of[Cp*Fe(CO)₂]₂ to the solution. Seal the autoclave.

-

Pressurization & Heating: Purge the reactor three times with CO gas. Pressurize the vessel to 50 atm with CO. Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

-

In-Process Validation: Vent the reactor safely. Take a 50 µL aliquot, dilute in ether, and analyze via GC-MS. Validation checkpoint: Confirm the disappearance of the starting material (M+ 180) and the presence of 3-methyl-1H-indazole (M+ 132). Ensure the byproduct 2-aminoacetophenone (M+ 135) is minimized[2].

-

Workup: Concentrate the mixture in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to isolate the pure 1H-indazole.

Section 2: Two-Step Conversion to Quinazoline 3-Oxides

Mechanistic Causality & Reagent Selection

While direct reductive cyclization yields indazoles, selective reduction of the nitro group to an amine transforms the molecule into 1-(2-aminophenyl)ethanone oxime (2'-aminoacetophenone oxime)[4]. This unlocks a highly nucleophilic aniline nitrogen adjacent to the oxime.

When this intermediate is reacted with an electrophile such as an orthoester (e.g., triethyl orthoacetate) or an aldehyde, it undergoes a rapid cyclocondensation[5]. The oxime oxygen is retained in the final structure, yielding quinazoline 3-oxides , which are potent cytotoxic agents evaluated against human leukemia cell lines (e.g., HL-60)[5].

Two-step synthesis of quinazoline 3-oxides via 1-(2-aminophenyl)ethanone oxime intermediate.

Protocol: Synthesis of 2,4-Dimethylquinazoline 3-oxide

Self-Validating System: The retention of the N-oxide is verified by the distinct downfield shift of the adjacent protons in ¹H-NMR, distinguishing it from a fully deoxygenated quinazoline[6].

Step A: Selective Reduction

-

Dissolve 1-(2-nitrophenyl)ethanone oxime (5.0 mmol) in absolute ethanol (25 mL).

-

Add 10% Pd/C (5 mol%) under an inert atmosphere.

-

Stir the suspension under a hydrogen balloon (1 atm) at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

-

Filter the mixture through a Celite pad to remove the catalyst, and concentrate to yield 1-(2-aminophenyl)ethanone oxime[4].

Step B: Cyclocondensation

-

Dissolve the crude 1-(2-aminophenyl)ethanone oxime (approx. 5.0 mmol) in 15 mL of triethyl orthoacetate[5].

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%).

-

Reflux the mixture for 1–3 hours. The reaction mechanism involves the formation of an intermediate Schiff base, followed by intramolecular attack by the oxime nitrogen[5].

-

Validation Checkpoint: Perform ¹H-NMR on a crude aliquot. The disappearance of the broad -NH₂ and -OH singlets confirms successful dual-condensation.

-

Cool the mixture, precipitate the product using cold diethyl ether, and filter to isolate 2,4-dimethylquinazoline 3-oxide.

Section 3: Analytical Troubleshooting & Trustworthiness

When utilizing 1-(2-nitrophenyl)ethanone oxime, pathway divergence is the primary risk factor.

-

Indazole vs. Quinazoline: If attempting to synthesize quinazolines directly from the oxime using methanesulfonyl chloride, researchers often inadvertently trigger a Beckmann-type rearrangement or direct N-N bond formation, yielding 1H-indazoles instead[6].

-

Deoxygenation Control: In quinazoline 3-oxide synthesis, if the fully aromatized quinazoline is desired, a deliberate secondary deoxygenation step using reducing agents like PCl₃ is required[6]. Do not attempt to force direct quinazoline formation by increasing heat during cyclocondensation, as this leads to degradation rather than clean N-O bond cleavage.

References

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes Source: Semantic Scholar (Originally published in Heterocycles / J. Org. Chem.) URL:[Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides Source: MDPI - Molecules URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ethanone, 1-(2-aminophenyl)-, oxime | 4964-49-2 | Benchchem [benchchem.com]

- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Ethanone, 1-(2-nitrophenyl)-, Oxime Synthesis

Welcome to the Technical Support Center for the synthesis of Ethanone, 1-(2-nitrophenyl)-, oxime (commonly known as 2'-nitroacetophenone oxime or o-nitroacetophenone oxime). This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the oximation of sterically hindered ortho-substituted acetophenones.

Standard Operating Procedure (SOP)

Self-Validating Protocol for 2'-Nitroacetophenone Oxime Synthesis

This protocol is optimized for sterically hindered ketones, ensuring high conversion rates through 1[1].

Step 1: Reagent Preparation In a 250 mL round-bottom flask, dissolve 40.0 mmol (6.61 g) of 2'-nitroacetophenone in 100 mL of an ethanol/water solvent system (4:1 v/v)[1]. Causality: The 4:1 EtOH/H₂O ratio ensures complete dissolution of the hydrophobic ketone while maintaining sufficient aqueous character to dissolve the inorganic salts added in the next step.

Step 2: Addition of Oximation Agents Add 64.0 mmol (4.45 g, 1.6 eq.) of hydroxylamine hydrochloride (NH₂OH·HCl) and 80.0 mmol (6.56 g, 2.0 eq.) of anhydrous sodium acetate (NaOAc)[1]. Causality: The ortho-nitro group sterically shields the carbonyl carbon. Using a 1.6x molar excess of NH₂OH drives the equilibrium forward. Sodium acetate acts as a mild base buffer; it liberates the nucleophilic free hydroxylamine from its hydrochloride salt without creating a highly alkaline environment that could trigger undesired aldol condensation side-reactions.

Step 3: Reflux & Validation Checkpoint 1 Heat the reaction mixture to a gentle reflux (~80°C) for 2 hours[1]. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The protocol is self-validating when the UV-active ketone spot (higher Rf) completely disappears, replaced by a more polar oxime spot (lower Rf).

Step 4: Concentration & Precipitation Cool the mixture to room temperature. Remove approximately one-third of the solvent volume in vacuo. Pour the concentrated residual solution into 100 mL of a crushed ice and water mixture[1]. Causality: Removing the ethanol reduces the solubility of the oxime. The sudden drop in temperature and increase in aqueous polarity forces the hydrophobic oxime to crash out of solution rapidly, preventing "oiling out."

Step 5: Isolation & Validation Checkpoint 2 Filter the formed white to pale-yellow flaky precipitate under vacuum. Wash thoroughly with cold distilled water to remove any residual unreacted NH₂OH·HCl or NaOAc salts. Dry in air. Self-Validation: The formation of distinct, filterable flakes rather than a biphasic oil confirms successful crystallization. Expected yield: ~6.45 g (90%)[1].

Reaction Workflow & Troubleshooting Logic

Figure 1: Reaction workflow and troubleshooting logic for the oximation of 2'-nitroacetophenone.

Troubleshooting Guides & FAQs

Q1: My conversion rate is plateauing at 60-70% despite extended reflux times. How can I drive the reaction to completion? A1: This is a classic symptom of steric hindrance. The ortho-nitro group exerts significant steric bulk, shielding the trajectory required for nucleophilic attack by hydroxylamine. While the nitro group's electron-withdrawing inductive effect theoretically increases carbonyl electrophilicity, the steric blockade dominates. Solution: If the standard NaOAc/EtOH system fails, switch to a Pyridine/Ethanol solvent system and increase the NH₂OH·HCl to 2.5 equivalents[2]. Pyridine acts as both a solvent base and a 2, facilitating intermediate formation and overcoming the activation energy barrier for sterically congested ketones[2].

Q2: NMR analysis of my isolated product shows two distinct sets of peaks for the methyl group. Is my product contaminated with starting material? A2: No, your product is highly likely a mixture of E and Z geometric isomers, which is standard for this reaction. Acetophenone oximes frequently form E/Z mixtures, typically in an3[3]. The E-isomer (hydroxyl group anti to the bulky aromatic ring) is thermodynamically favored due to reduced steric clash. Solution: If your downstream application (e.g., Beckmann rearrangement or reductive cyclization to indazoles) requires a stereopure isomer, recrystallize the crude product from a non-polar solvent like benzene or petroleum ether. The major E-isomer will selectively crystallize, leaving the Z-isomer in the mother liquor.

Q3: During the ice-water workup, my product is "oiling out" (forming a gooey liquid) instead of a flaky precipitate. How do I fix this? A3: "Oiling out" occurs when the product separates from the solvent at a temperature above its melting point, or when too much ethanol remains in the mixture, acting as a co-solvent that prevents clean crystallization. Solution: Ensure you have evaporated at least 30-40% of the ethanol before pouring the mixture into ice water. If an oil still forms, vigorously scratch the inside of the glass flask with a stirring rod to provide nucleation sites. Alternatively, seed the emulsion with a pure crystal of 2'-nitroacetophenone oxime.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of reaction conditions for ortho-substituted acetophenones, demonstrating the causality between solvent/base choices and final yield.

| Solvent System | Base | Equivalents (Ketone:NH₂OH) | Temp (°C) | Time (h) | Yield (%) | Isomeric Ratio (E:Z) |

| MeOH | NaOAc | 1 : 1.2 | 65 | 4 | 65 | 8:1 |

| EtOH:H₂O (4:1) | NaOAc | 1 : 1.6 | 80 | 2 | 90 | 9:1 |

| EtOH | Pyridine | 1 : 2.5 | 80 | 12 | 85 | 8:1 |

| THF | KOH | 1 : 1.5 | 65 | 3 | 50 (Side reactions) | N/A |

References

-

Title: Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinazolines Source: MDPI URL: [Link]

-

Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters Source: Academic Journal of Life Sciences URL: [Link]

-

Title: Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes Source: Semantic Scholar URL: [Link]

Sources

Technical Support Center: Troubleshooting o-Nitroacetophenone Oxime Synthesis